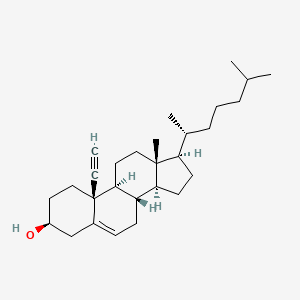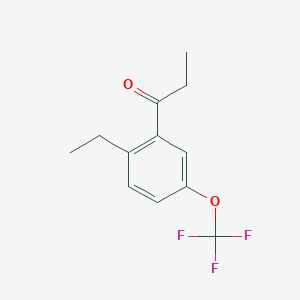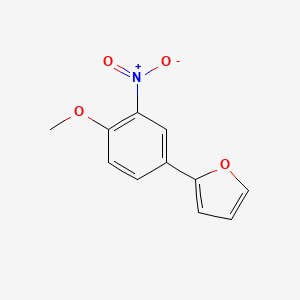![molecular formula C13H22 B14076040 Bicyclo[7.2.2]tridec-9-ene CAS No. 101999-73-9](/img/structure/B14076040.png)
Bicyclo[7.2.2]tridec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[7.2.2]tridec-9-ene: is an organic compound with the molecular formula C13H22 It is a bicyclic hydrocarbon that features a unique structure with two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[7.2.2]tridec-9-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[7.2.2]tridec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Bicyclo[7.2.2]tridec-9-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[7.2.2]tridec-9-ene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[7.3.1]tridec-4-ene: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[1.1.0]butane: A smaller bicyclic compound with unique reactivity due to its strained ring system.
Uniqueness
Bicyclo[7.2.2]tridec-9-ene is unique due to its specific ring structure and the presence of a double bond, which imparts distinct chemical properties and reactivity. Its larger ring system compared to smaller bicyclic compounds like Bicyclo[1.1.0]butane allows for different types of chemical transformations and applications .
Properties
CAS No. |
101999-73-9 |
|---|---|
Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
bicyclo[7.2.2]tridec-1(11)-ene |
InChI |
InChI=1S/C13H22/c1-2-4-6-12-8-10-13(11-9-12)7-5-3-1/h8,13H,1-7,9-11H2 |
InChI Key |
KURVFOYIVYPOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2CCC(=CC2)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)
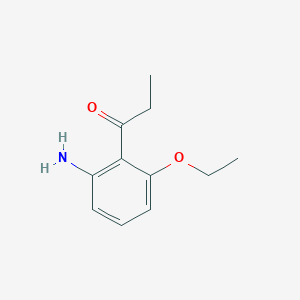
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)
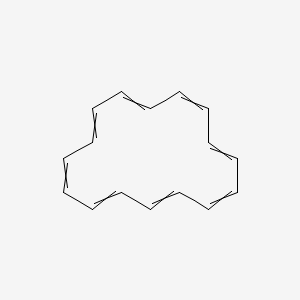
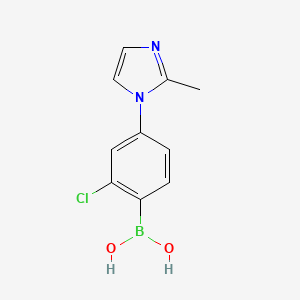
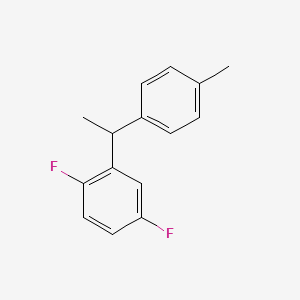



![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
